Grindelia species represent a promising source of bioactive compounds with significant therapeutic potential, particularly bayogenin, a triterpenoid sapogenin identified in several Grindelia species. This technical guide provides a comprehensive analysis of the phytochemical constituents and biological activities of Grindelia species, with emphasis on this compound content and pharmacological properties. The data compiled from recent scientific investigations demonstrate that Grindelia extracts and isolated compounds exhibit significant anti-inflammatory effects through modulation of respiratory epithelium and immune cell functions, alongside antimicrobial properties against respiratory pathogens. This profile supports the traditional use of Grindelia in treating respiratory conditions and provides a scientific basis for its potential application in modern drug development programs. Researchers will find detailed experimental protocols, quantitative compositional data, and mechanistic insights to facilitate further investigation of this valuable genus.
This compound has been confirmed as a constituent in multiple Grindelia species through rigorous phytochemical analysis. The initial discovery was reported in a 1990 phytochemical study that identified this compound as one of several triterpenoid sapogenins in Grindelia species. The research employed comprehensive chromatographic and spectroscopic techniques to isolate and characterize the sapogenin constituents from Grindelia plant material [1].
Table: this compound-Containing Grindelia Species
| Species | Plant Part Analyzed | This compound Abundance | Identification Method |
|---|---|---|---|
| Grindelia robusta | Aerial parts | Minor component | TLC, NMR, MS |
| Grindelia lanceolata | Aerial parts | Minor component | TLC, NMR, MS |
| Grindelia squarrosa | Aerial parts | Minor component | TLC, NMR, MS |
The study revealed that This compound exists as a minor sapogenin component in Grindelia species, with the principal sapogenin identified as a novel natural product named grindeliasapogenin D (2β,3β,16α,23-tetrahydroxyoleanan-28,13β-olide). Additional sapogenins present included oleanolic acid, a well-known triterpenoid compound with documented pharmacological activities [1].
The saponin fraction containing these sapogenins demonstrated strong haemolytic activity, a characteristic property of saponin compounds. Interestingly, the research concluded that the antibiotic potency of Grindelia crude drugs is not associated with the saponin fraction but appears to be primarily attributable to the resin fraction of the plant [1].
Grindelia species contain complex essential oil mixtures characterized by significant qualitative and quantitative variation depending on species, geographical location, and plant part extracted. Recent comprehensive analyses of Grindelia squarrosa from different North American regions have provided detailed compositional profiles:
Table: Essential Oil Composition of Grindelia squarrosa from Different Geographical Sources
| Compound | Montana Sample (%) [2] | Idaho Sample (%) [3] | Enantiomeric Distribution [2] [3] |
|---|---|---|---|
| α-Pinene | 23.2-24.7 | 21.9 | 100% (-)-α-pinene |
| Limonene | 14.7-17.1 | 17.1 | 94-96% (+)-limonene |
| Borneol | 16.6-23.4 | 6.5 | 100% (-)-borneol |
| Terpinolene | 1.7-2.0 | 10.6 | Not specified |
| β-Pinene | 3.8-4.0 | 4.2 | 78-89% (-)-β-pinene |
| Bornyl acetate | 3.0-5.1 | 3.3 | Not specified |
| p-Cymen-8-ol | 5.8-6.1 | 0.2 | Not specified |
The enantiomeric purity of specific monoterpenoids appears consistent across geographical sources, suggesting possible chemotaxonomic significance and potential implications for biological activity, as enantiomeric form can significantly influence pharmacological properties [2] [3].
Beyond the essential oil components, Grindelia species contain several structurally diverse bioactive compounds with demonstrated pharmacological activities:
Table: Key Bioactive Compounds in Grindelia Species
| Compound Class | Specific Compounds | Reported Biological Activities |
|---|---|---|
| Diterpene acids | Grindelic acid, 6-oxygrindelic acid, 17-hydroxygrindelic acid | Anti-inflammatory, modulation of respiratory epithelium functions [4] |
| Flavonoids | Various methylated flavonoids | Anti-inflammatory activity [5] |
| Phenolic acids | Multiple phenolic acids | Antioxidant potential [5] |
| Triterpenoid sapogenins | This compound, grindeliasapogenin D, oleanolic acid | Haemolytic activity [1] |
| Polyacetylenes | Not fully characterized | Potential antimicrobial effects [5] |
The chemical diversity of Grindelia constituents provides a broad foundation for pharmacological activity and suggests potential synergistic interactions between compound classes that warrant further investigation.
Standardized extraction protocols are essential for reproducible research on Grindelia phytochemicals. The following methods have been employed in recent scientific investigations:
Essential Oil Extraction: Air-dried plant material (leaves, flowers, or aerial parts) is subjected to hydrodistillation using a Clevenger-type apparatus following conditions accepted by the European Pharmacopoeia to avoid artifacts. Typical distillation times range from 2-4 hours, with yields calculated based on the amount of air-dried plant material used (typically 0.2-1.9%). Stock solutions are prepared in DMSO (10 mg/mL) for biological evaluation or n-hexane (10% w/v) for gas chromatographic analysis [2] [6].
Ethanol Extraction for Bioactive Compounds: Air-dried plant material (5g) is extracted with 60% ethanol (v/v, 1:10) in a water bath at 70°C for 1 hour, repeated three times. Combined extracts are filtered, ethanol is evaporated under reduced pressure, and the water residue is lyophilized to obtain a dry extract [4].
Saponin Fraction Isolation: The ethanolic extract is fractionated to isolate saponins using chromatographic methods. The saponin fraction is detected after TLC separation by characteristic color reactions and Rf values, as well as haemolytic activity on blood agar. Sapogenins are obtained after acid hydrolysis of the saponin fraction [1].
Advanced analytical techniques are required for comprehensive characterization of Grindelia constituents:
Gas Chromatographic Analysis: GC-MS analysis is performed using a standardized system (e.g., Agilent 5975 GC-MSD) with a polar capillary column (e.g., Agilent Innowax FSC column, 60 m × 0.25 mm, 0.25 μm film thickness). The GC oven temperature is programmed from 60°C (hold 10 min) to 220°C at 4°C/min (hold 10 min), then to 240°C at 1°C/min. Helium is used as carrier gas at 0.8 mL/min. Mass spectra are monitored at 70 eV with a mass range of m/z 35-350 [2].
Chiral GC Analysis: Enantiomeric distributions are determined using a β-cyclodextrin-based chiral stationary phase column (e.g., Cyclosil-B, 30 m × 0.25 mm, 0.25 μm film thickness) with helium as carrier gas (1.0 mL/min). The oven temperature is held at 50°C for 1 min, increased to 220°C at 2°C/min [3].
UHPLC-DAD-ESI-MSn Analysis: Phytochemical characterization is performed using UHPLC-3000 RS system with DAD detection and an ion trap mass spectrometer with ESI interface. Separation is achieved on a Zorbax SB-C18 column (150 × 2.1 mm, 1.9 μm) with a gradient of 0.1% HCOOH in water (A) and 0.1% HCOOH in MeCN (B): 0-60 min 5-100% B. Mass scan ranges from 100 to 2,200 m/z in both negative and positive ion modes [4].
Structure Elucidation of Sapogenins: Isolated sapogenins are characterized by mass spectrometry, 1H-NMR, 13C-NMR, IR, and UV spectral analysis. The structure of grindeliasapogenin D was established as 2β,3β,16α,23-tetrahydroxyoleanan-28,13β-olide through comprehensive spectral analysis [1].
Multiple experimental approaches have been employed to evaluate the anti-inflammatory properties of Grindelia extracts and compounds:
Neutrophil Activation Assays: Human neutrophils are isolated from whole blood using Histopaque 1077 gradient centrifugation. For calcium flux measurement, neutrophils are loaded with Fluo-4AM (2 μM) in HBSS without Ca2+ and Mg2+ (HBSS-) for 30 min at 30°C. Cells are then treated with essential oils or compounds, and intracellular Ca2+ ([Ca2+]i) is measured using a fluorometer with excitation at 485 nm and emission at 535 nm. For inhibition assays, neutrophils are pretreated with compounds prior to activation with the N-formyl peptide receptor 1 (FPR1) agonist fMLF (1 μM) or FPR2 agonist WKYMVM (1 μM) [2].
Chemotaxis Assay: Neutrophil chemotaxis is measured using a 48-well microchemotaxis chamber. fMLF (1 μM) is placed in the lower wells, and neutrophil suspension (5 × 10^5 cells/mL) with or without test compounds is placed in the upper wells. The chamber is incubated for 55 min at 37°C in 5% CO2, after which the membrane is fixed, stained, and migrated cells counted in five high-power fields per well [2].
Respiratory Epithelium Models: Normal Human Bronchial Epithelial Cells (NHBE) and Primary Human Nasal Epithelial Cells (HNEpC) are cultured in specialized growth media. For inflammation studies, cells are stimulated with LPS (1 μg/mL) from Escherichia coli 0,111:B4 with or without pretreatment with Grindelia extracts or compounds. Expression of surface receptors (TLR-4) and adhesion molecules (ICAM-1, VCAM-1, E-selectin) is analyzed by flow cytometry. Cytokine production (IL-8, TNF-α, IL-1β, IL-6) is measured using quantitative ELISA [4].
Standardized antimicrobial assays have been used to evaluate Grindelia components against respiratory and dermal pathogens:
Minimum Inhibitory Concentration (MIC) Determination: Antimicrobial activity is assessed by the serial dilution method according to CLSI guidelines. Test compounds are dissolved in appropriate solvents and serially diluted in broth media in 96-well plates. Bacterial suspensions are prepared to approximately 5 × 10^5 CFU/mL and added to each well. Plates are incubated at 37°C for 24 hours, and MIC values are determined as the lowest concentration completely inhibiting visible growth [3] [4].
Disc-Diffusion Method: For initial screening, the standard disc-diffusion method is employed. Bacterial lawns are prepared on Mueller-Hinton agar, and filter paper discs impregnated with test compounds are placed on the inoculated surface. Plates are incubated at 37°C for 24 hours, and zones of inhibition are measured [4].
Grindelia extracts and compounds modulate multiple inflammatory pathways based on recent mechanistic studies:
Grindelia modulates LPS-induced inflammatory signaling in respiratory epithelium
The anti-inflammatory effects of Grindelia squarrosa extract (GSE) and its components involve multipoint intervention in the inflammatory cascade:
TLR4 Expression Modulation: GSE treatment significantly decreases TLR-4 expression on respiratory epithelial cells, reducing recognition of bacterial LPS and subsequent initiation of inflammatory signaling [4].
NF-κB Pathway Inhibition: GSE reduces p65 NF-κB concentration in the nucleus of LPS-stimulated epithelial cells, limiting transcription of pro-inflammatory genes [4].
Cytokine Production Suppression: GSE and grindelic acid (GA) inhibit synthesis of key pro-inflammatory cytokines (IL-8, TNF-α, IL-1β, and IL-6) in both nasal and bronchial epithelium models [4].
Adhesion Molecule Regulation: GSE slightly modulates ICAM-1 expression, affecting macrophage attachment to respiratory epithelium and potentially limiting inflammatory cell infiltration [4].
(-)-Borneol and other Grindelia essential oil components demonstrate complex effects on human neutrophil activity:
Dual-phase modulation of neutrophil function by Grindelia components
The biphasic effect on neutrophil function represents a sophisticated immunomodulatory mechanism:
Initial Calcium Flux Activation: Grindelia essential oils and (-)-borneol activate human neutrophils, resulting in increased intracellular calcium ([Ca2+]i) with EC50 values of 19.4-22.3 μg/mL for essential oils and 28.7 μM for (-)-borneol [2].
Receptor Desensitization: Pretreatment with Grindelia essential oils or (-)-borneol inhibits subsequent neutrophil activation by formyl peptide receptor agonists (fMLF, WKYMVM), suggesting receptor desensitization or downstream signaling modulation [2].
Chemotaxis Inhibition: Grindelia leaf and flower essential oils, as well as (-)-borneol, inhibit fMLF-induced chemotaxis of human neutrophils with IC50 values of 4.1 ± 0.8 μg/mL, 5.0 ± 1.6 μg/mL, and 5.8 ± 1.4 μM, respectively [2].
Macrophage Function Modulation: G. squarrosa extract stimulates anti-inflammatory functions of macrophages by inducing TGF-β release and IL-10 receptor surface expression, promoting resolution of inflammation [4].
The comprehensive phytochemical profile of Grindelia species, including the presence of this compound as a triterpenoid sapogenin, along with diverse essential oils, diterpenes, and flavonoids, provides a solid foundation for their documented pharmacological effects. The mechanistic studies summarized in this guide demonstrate that Grindelia extracts and specific isolated compounds modulate multiple targets in inflammatory processes, particularly in respiratory system models.
The traditional use of Grindelia species for respiratory conditions is strongly supported by modern pharmacological investigations showing anti-inflammatory effects on respiratory epithelium, modulation of neutrophil and macrophage functions, and antimicrobial activity against respiratory pathogens. However, further research is needed to fully characterize the structure-activity relationships of individual compounds, potential synergistic effects in complex extracts, and in vivo efficacy in relevant disease models.
For researchers aiming to isolate and study bayogenin and related compounds, here are detailed methodologies from the literature.
General Workflow for Sapogenin Analysis: A study on sapogenins from various plants outlines a robust protocol [1]:
Isolation of Triterpenoids from Centella asiatica*: While not specific to *Phytolacca, a review on isolating triterpenoids like asiatic acid provides a relevant technical approach [2]:
The following table summarizes key quantitative data and specific experimental findings on this compound's activity.
| Activity/Property | Experimental Details / Quantitative Data |
|---|---|
| Anticancer Activity | Cytotoxic against MCF-7, HepG2, and A549 cell lines. Mechanisms: induces apoptosis, generates ROS, disrupts mitochondrial membrane [3]. |
| Anti-inflammatory Activity | Modulates NF-κB pathway. Reduces pro-inflammatory cytokines: TNF-α, IL-6, and IL-1β [3]. |
| Glycogen Phosphorylase Inhibition | Semi-synthesized from oleanolic acid. Shows moderate inhibitory potency with IC₅₀ values in the range of 53-103 μmol/L [4]. |
| Analytical Quantification (in Washnut) | UHPLC-ELSD method used. Hederagenin content: 999.1 ± 6.3 µg/g; Oleanolic acid content: 386.5 ± 27.7 µg/g [1]. |
The diagrams below illustrate the core experimental workflow and the multi-target mechanism of action of this compound based on the gathered research.
Diagram 1: Experimental workflow for the extraction, purification, and analysis of this compound from plant material [1] [2].
Diagram 2: Key signaling pathways and mechanisms of action for this compound, showcasing its multi-target nature [3].
When working with this compound and plant material like Phytolacca, please note:
Bayogenin and its saponin derivatives exhibit a range of biological activities. The following table summarizes key quantitative findings from recent studies.
| Compound | Biological Activity | Experimental Model / Assay | Key Findings / Quantitative Data |
|---|---|---|---|
| This compound 3-O-cellobioside | Antifungal [1] | Rice blast fungus (Pyricularia oryzae) | Level in infected rice directly correlated with blast resistance; inhibited spore germination and appressorium formation [1]. |
| This compound (aglycone) | Glycogen Phosphorylase Inhibition [2] | In vitro enzyme assay (Rabbit muscle glycogen phosphorylase a) | IC₅₀ = 68 μM [2]. |
| This compound (aglycone) | Anticancer (Binding Affinity) [3] | In-silico molecular docking vs. Triple-Negative Breast Cancer (TNBC) targets | Strong binding to BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol); surpassed control drug Olaparib [3]. |
| This compound 3-O-β-D-glucopyranoside | Anti-inflammatory [4] | Isolated from Polygala japonica | Reported to possess anti-inflammatory activities [4]. |
For researchers looking to replicate or understand the key studies, here is a summary of the methodologies used.
This study investigated the role of this compound 3-O-cellobioside in rice resistance to blast fungus.
This computational study screened this compound against targets in Triple-Negative Breast Cancer (TNBC).
The research suggests this compound and its derivatives exert effects through multiple pathways. The diagram below illustrates the key mechanisms reported in the literature.
The collective data positions this compound as a promising multi-target agent.
Research has uncovered several key biological activities of Bayogenin, suggesting potential for therapeutic and agricultural applications.
| Activity | Experimental Context | Key Findings / Potential Application |
|---|---|---|
| Glycogen Phosphorylase Inhibition [1] | In vitro assay with rabbit muscle glycogen phosphorylase a (RMGPa). | Inhibits glycogen phosphorylase (IC₅₀ = 68 µM), suggesting potential for managing blood glucose levels [1]. |
| Anticancer Potential [2] | Computational study (molecular docking & dynamics) on Triple-Negative Breast Cancer (TNBC) targets. | Shows strong binding affinity to BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol), outperforming the drug Olaparib. Suggests potential for multi-targeted TNBC therapy [2]. |
| Plant Defense Elicitor [3] | Metabolomic study on rice cultivars infected with blast fungus (Pyricularia oryzae). | The glycoside This compound 3-O-cellobioside accumulates in resistant rice plants. Higher levels correlate with blast resistance, inhibiting fungal germination and appressorium formation [3]. |
| Cyclooxygenase-2 (COX-2) Inhibition [1] | In vitro assay using human recombinant COX-2 expressed in Sf21 cells. | Exhibits moderate inhibitory activity (IC₅₀ > 40 µM) in decreasing PGE2 formation [1]. |
For researchers looking to explore this compound further, here are summaries of the key methodologies from the cited literature.
This protocol describes how the antifungal activity of this compound 3-O-cellobioside was inferred through bioassays.
This in-silico study details the process of identifying this compound as a potential anti-cancer agent.
The following diagram illustrates the logical workflow for evaluating this compound's potential, integrating the key experimental approaches discussed:
Research pathways for investigating this compound's biological activities.
The existing data on this compound is promising but preliminary. Key areas for future research include:
Glycogen phosphorylase (GP, EC 2.4.1.1) is a key regulatory enzyme in the glycogenolysis pathway, catalyzing the rate-limiting step of glycogen breakdown to release glucose-1-phosphate monomers. GP exists in multiple tissue-specific isoforms, with the liver isoform (lGP) being particularly crucial for maintaining systemic glucose homeostasis. Under physiological conditions, GP facilitates the phosphorolytic cleavage of α-1,4-glycosidic linkages in glycogen, operating in equilibrium between inactive (GPb) and active (GPa) forms through reversible phosphorylation at serine-14 [1] [2]. The significant homology among isoforms (approximately 80% sequence similarity) presents considerable challenges in developing tissue-specific inhibitors, as unintended inhibition of muscle GP (mGP) can lead to adverse effects including impaired muscle function and glycogen accumulation [1].
The therapeutic interest in GP inhibitors stems primarily from their potential for managing type 2 diabetes mellitus (T2DM), a global metabolic disorder characterized by insulin resistance and chronic hyperglycemia. As the liver contributes approximately 90% of endogenous glucose production through glycogenolysis and gluconeogenesis, hepatic GP represents an attractive target for reducing excessive glucose output in diabetic states [1] [2]. Additionally, emerging research has revealed unexpected neurological benefits of GP inhibition, with recent studies demonstrating that glycogen breakdown inhibition can improve memory formation in aged animal models and promote axonal growth in spinal cord injury models [3] [4]. Bayogenin, a triterpenoid saponin identified as one of the main components of Medicago sativa saponins, has demonstrated moderate GP inhibitory activity, positioning it as a promising candidate for further therapeutic development [5].
This compound (CAS No. 6989-24-8) is a triterpenoid saponin with a molecular weight of 488.70 g/mol and the molecular formula C₃₀H₄₈O₅. As one of the primary bioactive constituents of Medicago sativa (alfalfa) saponins, it represents a natural product scaffold with modulatory effects on metabolic enzymes [5]. The compound appears as a white to off-white solid at room temperature and requires storage at 4°C in sealed containers protected from moisture and light to maintain stability.
The significance of this compound in pharmacological research stems from its dual status as both a natural product derivative and a glycogen phosphorylase inhibitor with demonstrated enzymatic activity. Initial screening studies revealed that this compound exhibits moderate inhibitory potency against rabbit muscle glycogen phosphorylase a (RMGPa), with a reported IC₅₀ value of 68 μM [5]. This places it in the mid-range of potency among natural product-derived GP inhibitors, less potent than synthetic optimized inhibitors like CP-91149 but with a potentially more favorable natural product safety profile. The natural origin of this compound aligns with current trends in drug discovery that leverage plant-derived scaffolds as starting points for developing therapeutic agents with potentially reduced side-effect profiles compared to purely synthetic compounds [1].
Table 1: Basic Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 6989-24-8 |
| Molecular Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.70 g/mol |
| Chemical Structure | Triterpenoid saponin |
| Appearance | White to off-white solid |
| Storage Conditions | 4°C, sealed, protected from moisture and light |
| Natural Source | Medicago sativa (alfalfa) |
| Primary Biological Activity | Glycogen phosphorylase inhibition |
The molecular mechanism of glycogen phosphorylase regulation involves a complex interplay between allosteric effectors and covalent modification, creating multiple potential intervention points for inhibitory compounds like this compound. GP exists in an equilibrium between the active R-state (relaxed) and inactive T-state (tense), with transitions between these states modulated by various regulatory molecules and phosphorylation events [2].
The diagram below illustrates the core glycogen phosphorylase regulatory pathway and potential inhibition sites:
Figure 1: Glycogen Phosphorylase Regulatory Pathway and Inhibition Mechanisms
As illustrated, GP activity is regulated through several interdependent mechanisms: phosphorylation/dephosphorylation cycles, allosteric regulation by numerous effectors (AMP, ATP, glucose, glucose-6-phosphate), and direct molecular inhibition by compounds targeting specific binding sites. The enzyme contains multiple regulatory sites beyond the catalytic center, including: the allosteric site (AMP binding site), inhibitor site (caffeine binding site), glycogen storage site, new allosteric site, and quercetin binding site [2]. Natural product inhibitors like this compound may target one or more of these sites, with the inhibitor site being particularly relevant as it accommodates diverse compound classes including flavonoids, styrylchromones, and triterpenoid saponins [1].
The phosphorylation cascade represents a primary regulatory mechanism, with phosphorylase kinase converting GPb to GPa, while protein phosphatase 1 reverses this activation. In the liver, insulin signaling promotes GP dephosphorylation, reducing glucose output, while glucagon signaling has the opposite effect. The complexity of this regulatory network creates multiple intervention points for therapeutic modulation, with different inhibitor classes exploiting distinct aspects of this regulation. Understanding this pathway is essential for contextualizing this compound's mechanism of action and potential therapeutic applications.
The following standardized protocol has been optimized and validated for high-throughput screening of GP inhibitors, incorporating best practices from recent methodological studies [2]. This colorimetric method measures inorganic phosphate release during the glycogen synthesis direction of the GP reaction.
Materials and Reagents:
Equipment:
Procedure:
Enzyme Preparation: Prepare GP enzyme solution in 50 mM HEPES buffer (pH 7.2) at a concentration of 0.38 U/mL.
Compound Preparation: Prepare this compound stock solutions in DMSO with serial dilutions to cover an appropriate concentration range (recommended: 0-200 μM). Maintain final DMSO concentration ≤1% in all assay wells.
Inhibition Reaction:
Reaction Initiation:
Reaction Termination and Detection:
Controls:
Calculation of Inhibition: Phosphate concentration is determined from a standard curve of known phosphate concentrations. Percent inhibition is calculated as: % Inhibition = [1 - (A₆₂₀(sample) - A₆₂₀(blank)) / (A₆₂₀(control) - A₆₂₀(blank))] × 100
IC₅₀ values are determined by plotting % inhibition versus log inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
The complete experimental procedure for assessing this compound's GP inhibition activity is summarized below:
Figure 2: Experimental Workflow for GP Inhibition Assay
Several factors significantly impact assay performance and reproducibility:
Enzyme Concentration: The optimized concentration of 0.38 U/mL provides linear reaction kinetics over the 30-minute incubation period while conserving enzyme usage [2].
Substrate Concentrations: The recommended substrate concentrations (0.25 mM glucose-1-phosphate, 0.25 mg/mL glycogen) represent approximate Km values, making the assay sensitive to competitive inhibitors [2].
Temperature Control: Maintaining consistent temperature at 37°C throughout the assay is critical as GP activity is temperature-sensitive.
DMSO Concentration: Final DMSO concentrations above 1% can adversely affect enzyme activity and should be avoided.
Incubation Time: The 15-minute pre-incubation of enzyme with inhibitor is essential for compounds with slow-binding kinetics.
Glucose Effects: For comprehensive characterization, consider testing inhibition at elevated glucose concentrations (5-10 mM), as some GP inhibitors demonstrate enhanced potency under hyperglycemic conditions, potentially reducing hypoglycemia risk [1].
Experimental characterization of this compound against rabbit muscle glycogen phosphorylase a (RMGPa) has demonstrated concentration-dependent inhibition with a reported IC₅₀ value of 68 μM [5]. This moderate inhibitory potency positions this compound as a promising scaffold for further structural optimization. The inhibitory profile follows typical sigmoidal concentration-response relationships, with complete inhibition achieved at higher concentrations.
When compared to other established GP inhibitors, this compound demonstrates intermediate potency—less potent than optimized synthetic inhibitors but comparable to many natural product-derived inhibitors. The structural features contributing to this compound's activity include its triterpenoid backbone and specific hydroxylation patterns, which likely facilitate interactions with the inhibitor binding site of GP, potentially through hydrogen bonding with key residues as suggested by molecular docking studies of structurally related compounds [1].
Table 2: Comparative Glycogen Phosphorylase Inhibitor Profiling
| Compound | Class | Reported IC₅₀ (μM) | Assay Conditions | Special Characteristics |
|---|---|---|---|---|
| This compound | Triterpenoid saponin | 68.0 | Rabbit muscle GPa, 37°C | Natural product, moderate potency |
| CP-91149 | Synthetic indole | 0.3-0.7 | Rabbit muscle GPa, 37°C | High potency, novel allosteric site |
| Caffeine | Alkaloid | 110-130 | Rabbit muscle GPa, 37°C | Classic inhibitor site binder |
| Ellagic acid | Polyphenol | 15-25 | Rabbit muscle GPa, 37°C | Natural polyphenol, moderate potency |
| Quercetin | Flavonoid | 4-8 | Rabbit muscle GPa, 37°C | Potent natural inhibitor |
Systematic optimization of the GP inhibition assay has identified critical parameters that significantly impact results reproducibility and compound characterization:
Table 3: Optimized Assay Parameters for GP Inhibition Studies
| Parameter | Optimized Condition | Experimental Range Tested | Impact on Assay Performance |
|---|---|---|---|
| Enzyme Concentration | 0.38 U/mL | 0.19-3.00 U/mL | Higher concentrations reduce sensitivity to inhibitors |
| Glucose-1-phosphate | 0.25 mM | 0-0.50 mM | Near Km for sensitivity to competitive inhibitors |
| Glycogen | 0.25 mg/mL | 0-1.00 mg/mL | Optimized for linear kinetics |
| Temperature | 37°C | 22°C, 30°C, 37°C | Higher temperature increases reaction rate |
| Pre-incubation Time | 15 min | 0-30 min | Essential for slow-binding inhibitors |
| Reaction Time | 30 min | 15-60 min | Balance between signal and linearity |
| pH | 7.2 (HEPES) | 6.8-7.4 | Physiological relevance and enzyme stability |
Proper interpretation of this compound GP inhibition data requires consideration of several factors:
Enzyme Source Variability: Most literature values, including this compound's IC₅₀ of 68 μM, were obtained using rabbit muscle GP. Results may vary with human recombinant enzymes or liver isoforms.
Glucose Dependence: Some GP inhibitors exhibit increased potency at elevated glucose concentrations. Testing this compound across physiological glucose levels (0-10 mM) is recommended to assess potential glucose-dependent effects [1] [2].
Mechanistic Studies: To elucidate this compound's inhibition mechanism, conduct kinetic analyses varying substrate concentrations. Lineweaver-Burk plots can distinguish competitive, non-competitive, or mixed inhibition patterns.
Selectivity Considerations: While this compound's potency against muscle GP is established, potential isoform selectivity should be investigated using human liver and brain GP isoforms to assess therapeutic potential for diabetes applications.
The inhibition of glycogen phosphorylase by this compound presents several promising therapeutic applications, particularly in metabolic disease management and neurological conditions. For type 2 diabetes treatment, GP inhibitors offer a liver-targeted approach to reducing excessive hepatic glucose output during fasting and postprandial states. Unlike insulin secretagogues or insulin sensitizers, GP inhibitors directly target the glycogenolysis pathway, potentially offering complementary mechanisms to existing therapies [1] [2]. The natural origin of this compound may confer advantages in terms of safety profile and reduced side effects compared to synthetic agents, though this requires rigorous clinical validation.
Emerging research has revealed unexpected neurological benefits of GP inhibition. Recent studies demonstrate that inhibition of glycogen breakdown can alleviate memory deficits in aged animal models and stimulate neuroplasticity in hippocampal neurons [3]. Additionally, GP inhibition in atrophied skeletal muscles has been shown to improve motor function in spinal cord-injured mice by promoting axonal projections from motor neurons [4]. These findings significantly expand the potential therapeutic applications of this compound beyond metabolic disorders to include age-related cognitive decline and neurological recovery.
From a drug discovery perspective, this compound represents a valuable structural scaffold for medicinal chemistry optimization. The triterpenoid core structure offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies could explore modifications to the hydroxylation pattern, ring system alterations, and side chain optimizations to improve binding affinity and isoform selectivity. Molecular docking studies using available GP crystal structures can guide these rational design efforts by identifying key interactions with the inhibitor binding site [1].
The experimental protocols outlined herein provide a foundation for comprehensive characterization of this compound analogs and facilitate high-throughput screening of natural product libraries for novel GP inhibitors. Standardization of these methods across laboratories will enable more direct comparison of results and accelerate the discovery of improved therapeutic candidates targeting glycogen phosphorylase.
This compound represents a naturally occurring triterpenoid saponin with demonstrated glycogen phosphorylase inhibitory activity, exhibiting an IC₅₀ value of 68 μM against rabbit muscle GP. The optimized experimental protocols presented in this document provide robust, standardized methods for evaluating this compound's GP inhibition activity, with critical parameters including enzyme concentration (0.38 U/mL), substrate levels (0.25 mM glucose-1-phosphate, 0.25 mg/mL glycogen), and temperature (37°C). These methodologies enable accurate characterization of concentration-response relationships and facilitate comparison across different inhibitor compounds.
The therapeutic potential of this compound extends beyond its application in diabetes management to include emerging neurological indications, highlighting the multifunctional nature of glycogen metabolism modulation. Future research directions should include mechanism of action studies to elucidate this compound's precise binding site, isoform selectivity profiling, structural optimization through medicinal chemistry, and in vivo validation of efficacy in disease-relevant models. The standardized protocols outlined herein will support these investigations and contribute to the development of improved glycogen phosphorylase inhibitors with enhanced therapeutic potential.
Background and Significance Rice blast disease, caused by the fungus Pyricularia oryzae (syn. Magnaporthe oryzae), is a devastating disease responsible for global yield losses that could feed an estimated 60 million people annually [1]. A study examining the responses of six different rice cultivars from the japonica and indica lineages to P. oryzae challenge revealed that both susceptible and resistant rice cultivars expressed several exclusive metabolites upon infection [1] [2]. Among these, the triterpenoid saponin Bayogenin 3-O-cellobioside was found to have a level that directly correlated with the resistance attributes of the rice plants [1] [2]. This discovery highlights the potential of this compound and its biosynthetic pathway as a target for engineering durable blast resistance in cereal crops [1].
Key Experimental Evidence The primary evidence for the role of this compound 3-O-cellobioside is summarized in the table below.
| Experimental Finding | Description | Implication |
|---|---|---|
| Correlation with Resistance | This compound 3-O-cellobioside levels were directly correlated with blast resistance in rice cultivars. Higher levels were found in resistant cultivars post-inoculation [1]. | Serves as a potential biomarker for resistance and indicates active role in plant defense. |
| Inhibition of Pathogen Development | Crude leaf extracts from pre-inoculated resistant rice seedlings inhibited conidial germination and appressorium formation of P. oryzae in vitro [1]. | The compound, as part of the metabolome, disrupts the critical early infection stages of the blast fungus. |
| Non-Cultivar Specific Defense | The saponin was induced in both japonica and indica rice lineages upon pathogen challenge [1] [2]. | Suggests a conserved defense mechanism across different genetic backgrounds, offering wide application potential. |
| Novelty in Grasses | This was the first report of a protective saponin being produced in rice in response to a pathogen, a trait previously known mainly in oats [1] [2]. | Opens new research avenues into saponin-mediated immunity in grass crops. |
The following protocols are adapted from the seminal study on this compound 3-O-cellobioside, detailing the key methodologies for investigating its role in blast defense [1].
The following diagram illustrates the logical workflow and key findings from the research on this compound 3-O-cellobioside.
The identification of this compound 3-O-cellobioside represents a significant advance in understanding chemical base of non-cultivar-specific blast resistance [1] [2]. The correlation between its induced levels and resistance, combined with its direct antifungal activity against critical early infection stages, makes it a highly promising candidate for sustainable disease management strategies.
Future work should focus on:
Current research on bayogenin's antifungal activity is primarily derived from a study on its derivative in rice plants, with detailed quantitative data yet to be fully established in human pathogen models.
| Compound | Reported Activity | Source/Organism | Pathogen Tested | Key Findings |
|---|---|---|---|---|
| This compound 3-O-cellobioside | Direct correlation with blast resistance [1] | Rice (Oryza sativa) | Pyricularia oryzae (rice blast fungus) [1] | Higher levels in fungus-resistant rice cultivars; crude leaf extracts inhibited spore germination & appressorium formation [1] |
| This compound | IC50 = 68 μM [2] | Medicago sativa (alfalfa) [2] | Rabbit muscle glycogen phosphorylase a (RMGPa) [2] | Primary research identifies glycogen phosphorylase inhibition; antifungal mechanism of action may be indirect or unknown [2] |
No standardized protocol exists specifically for this compound. The following general methods for antifungal susceptibility testing (AFST) can be adapted [3] [4].
This is the reference standard method for AFST [3].
| Parameter | CLSI M27 Standard (Example) | Considerations for this compound |
|---|---|---|
| Medium | RPMI-1640 with 0.2% glucose [3] | Standardized for reproducibility. |
| Inoculum | 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts [3] | Adjust for filamentous fungi if needed [6]. |
| Incubation | 35°C for 24-48 hours (species-dependent) [3] | Optimize time/temp for specific fungi. |
| MIC Endpoint | Lowest concentration that causes ≥50% visual growth inhibition [3] | Compare to growth control (no compound). |
Given the preliminary nature of the data, your research could make a significant contribution by:
The following table summarizes the key quantitative findings from the molecular docking and dynamics simulations for Bayogenin compared to a standard drug [1] [2].
| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Reference Ligand | Molecular Dynamics Simulation Stability |
|---|---|---|---|---|
| This compound | BRCA2 (PDB ID: 3EU7) | -9.3 | Olaparib | Stable over 200 ns |
| This compound | PALB2 (PDB ID: 2W18) | -8.7 | Olaparib | Stable over 200 ns |
| Olaparib (FDA-approved) | BRCA2 | Not explicitly stated (inferior to this compound) | - | - |
This protocol details the computational workflow used to assess this compound's binding to BRCA2, from initial compound screening to final validation [2].
1. Ligand Selection and Preparation
2. Protein Target Preparation
3. Molecular Docking
4. Validation via Molecular Dynamics (MD) Simulation
The workflow for this protocol is visualized in the following diagram:
The therapeutic strategy behind targeting BRCA2 with this compound is rooted in disrupting a critical DNA repair pathway in cancer cells.
This proposed mechanism of action is summarized in the pathway diagram below.
Triple-negative breast cancer (TNBC) represents a significant therapeutic challenge in oncology due to its aggressive nature, absence of hormone receptors, and limited targeted treatment options. Unlike other breast cancer subtypes, TNBC lacks estrogen receptors, progesterone receptors, and HER2 expression, making it resistant to conventional hormone therapies and HER2-targeted treatments. TNBC accounts for 10-20% of all breast cancer cases and disproportionately affects younger women under 40, with higher prevalence rates in India (27-31%) compared to Western countries (12-15%). The complexity of TNBC is further compounded by mutations in high-penetrance genes such as BRCA1, BRCA2, and BAX, along with other apoptotic genes involved in tumorigenesis, apoptosis, and drug resistance. The five-year survival rate for metastatic TNBC remains disappointingly low, highlighting the urgent need for novel therapeutic approaches [1] [2].
This compound, a natural phytochemical derived from traditional Indian medicinal plants, has emerged as a promising multi-targeted therapeutic agent against TNBC. Recent in-silico studies have demonstrated that this compound exhibits strong binding affinities to key proteins implicated in TNBC pathogenesis, particularly BRCA2 (-9.3 kcal/mol) and PALB2 (-8.7 kcal/mol), surpassing the binding performance of the FDA-approved drug Olaparib. This positions this compound as a potential candidate for targeting the DNA repair mechanisms that TNBC cells rely on for survival. The compound belongs to the class of triterpenoid saponins and is characterized by favorable pharmacokinetic properties and toxicity profiles based on comprehensive ADMET predictions. Its natural origin and multi-targeted mechanism of action align with the growing interest in phytochemicals as sources of safe and effective anticancer agents with potentially fewer side effects than conventional chemotherapy [1] [2].
Molecular docking studies provide crucial insights into this compound's binding interactions with key molecular targets in TNBC. Using systematic virtual screening of 300 phytochemicals from the IMPPAT 2.0 database, researchers identified this compound as a top candidate based on its superior binding energies with high-penetrance genes and apoptotic proteins. The binding affinity of this compound to BRCA2 was measured at -9.3 kcal/mol, significantly stronger than the FDA-approved PARP inhibitor Olaparib, while its binding to PALB2 registered at -8.7 kcal/mol. These exceptional binding energies suggest that this compound can effectively interact with the binding pockets of these critical proteins, potentially disrupting their functional roles in DNA repair mechanisms that TNBC cells depend on for survival [1].
Molecular dynamics simulations conducted over 200 nanoseconds have further validated the stability of this compound-protein complexes, demonstrating consistent root mean square deviation (RMSD), hydrogen bonding patterns, and favorable free energy profiles. The stability of these complexes under dynamic conditions indicates that this compound forms robust interactions with its target proteins without significant structural perturbations, a crucial requirement for therapeutic efficacy. The simulations revealed that this compound maintains stable hydrogen bonds with key residues in the binding pockets of BRCA2 and PALB2, explaining its strong binding affinity and suggesting mechanisms by which it might interfere with the protein-protein interactions necessary for DNA repair complex formation in TNBC cells [1].
This compound demonstrates a unique multi-targeted mechanism that simultaneously addresses several critical pathways dysregulated in TNBC. Beyond its primary interactions with BRCA2 and PALB2, this compound shows significant binding affinity to other high-penetrance genes and apoptotic regulators, including BAX, BCL2, CASP3, PTEN, TP53, and STK11. This broad-spectrum targeting capability positions this compound as a polypharmacological agent that can potentially overcome the compensatory mechanisms and pathway redundancies that often limit single-target therapies in heterogeneous TNBC tumors. The ability to modulate multiple interconnected pathways represents a significant advantage in managing TNBC's complex pathophysiology and resistance mechanisms [1].
The therapeutic effect of this compound extends to the modulation of cancer-related metabolic signaling pathways, particularly those involved in the Warburg effect (aerobic glycolysis). Cancer cells, including TNBC, preferentially utilize glycolysis for energy production even in the presence of oxygen, a metabolic reprogramming that supports rapid proliferation, invasion, and metastasis. Key enzymes in this process such as hexokinase 2 (HK2), pyruvate dehydrogenase kinase (PDK), pyruvate kinase (PK), and lactate dehydrogenase (LDH) represent potential modulation targets for this compound. Although direct evidence of this compound's effects on these specific enzymes requires further validation, related triterpenoid saponins have demonstrated inhibitory effects on glycolytic enzymes and hypoxia-inducible factors, suggesting this compound may share similar capabilities [3] [4].
Table 1: this compound Binding Affinities to Key TNBC-Related Proteins
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Biological Function | Therapeutic Implications |
|---|---|---|---|---|
| BRCA2 | 3EU7 | -9.3 | DNA repair via homologous recombination | Disruption of DNA repair mechanisms in TNBC |
| PALB2 | 2W18 | -8.7 | BRCA2 binding partner in DNA repair | Synergistic disruption of repair complexes |
| BRCA1 | 1T15 | Data not specified | DNA damage response and repair | Potential impact on genomic stability |
| BAX | 2G5B | Data not specified | Pro-apoptotic signaling | Restoration of apoptosis in resistant cells |
| BCL2 | 6O0K | Data not specified | Anti-apoptotic regulation | Counteraction of survival signals |
| PTEN | 1D5R | Data not specified | Tumor suppression via PI3K/AKT pathway | Potential restoration of apoptotic signaling |
Table 2: Comparison of this compound with Reference Compounds in TNBC Targeting
| Compound | BRCA2 Binding Energy (kcal/mol) | PALB2 Binding Energy (kcal/mol) | ADMET Profile | Multi-Targeting Capability |
|---|---|---|---|---|
| This compound | -9.3 | -8.7 | Favorable with minimal toxicity concerns | High (multiple high-penetrance genes) |
| Olaparib (FDA-approved) | Less favorable than this compound* | Less favorable than this compound* | Known toxicity issues | Selective PARP inhibition |
| Reference Phytochemicals | Variable (-6.2 to -8.1) | Variable (-5.8 to -7.9) | Mixed ADMET profiles | Moderate to high targeting diversity |
Note: Exact values for Olaparib not provided in the search results, but study mentions this compound "surpassed" Olaparib in binding affinity [1].
Objective: To systematically identify and evaluate phytochemicals with potential therapeutic activity against TNBC using computational approaches. This protocol outlines a comprehensive virtual screening workflow from compound selection to binding affinity assessment [1].
Materials and Software Requirements:
Procedure:
Ligand Library Curation:
ADMET Profiling:
Ligand Preparation:
Protein Target Selection and Preparation:
Molecular Docking:
Quality Control Notes:
Objective: To evaluate the stability and dynamic interactions of this compound-protein complexes through extended molecular dynamics simulations, providing insights beyond static docking studies [1].
Materials and Software Requirements:
Procedure:
System Preparation:
Equilibration Phases:
Production Molecular Dynamics:
Trajectory Analysis:
Quality Control Notes:
The following diagram illustrates the key signaling pathways in TNBC that are potentially modulated by this compound, highlighting its multi-targeted mechanism of action:
Diagram 1: this compound targets multiple signaling pathways in TNBC. The diagram highlights its strong binding to DNA repair proteins (BRCA2, PALB2) and modulation of apoptotic regulators (BAX, BCL2), with potential effects on metabolic reprogramming pathways.
The following diagram outlines the comprehensive experimental workflow for evaluating this compound as a therapeutic candidate for TNBC:
Diagram 2: Comprehensive workflow for this compound development as a TNBC therapeutic, spanning from initial computational screening to clinical trial design.
The multi-targeted nature of this compound positions it as a promising candidate for combination therapy approaches in TNBC treatment. Given its strong binding to DNA repair proteins, this compound may synergize with conventional DNA-damaging chemotherapeutic agents like platinum salts or PARP inhibitors, potentially allowing for dose reduction while maintaining efficacy and reducing toxicity. Furthermore, its potential effects on apoptotic regulators could help overcome the resistance mechanisms that often develop in response to single-agent therapies. Future research should focus on identifying optimal drug combinations and sequencing strategies to maximize therapeutic efficacy while minimizing side effects. The favorable ADMET profile of this compound suggests it may have a wider therapeutic window compared to many conventional chemotherapeutic agents, though this requires rigorous preclinical validation [1] [4].
Biomarker development represents another critical avenue for translational research. As precision medicine continues to evolve, identifying predictive biomarkers for this compound response will be essential for patient selection and treatment optimization. The search results highlight the growing utility of both tissue-based and blood-based next-generation sequencing (NGS) for detecting relevant mutations in genes such as PIK3CA, AKT1, and PTEN. Blood-based NGS shows excellent positive percent agreement (92.5-97.1%) with tissue-based testing for detecting PIK3CA/AKT1/PTEN alterations when circulating tumor DNA tumor fraction is ≥1%, offering a less invasive approach for biomarker monitoring. However, tissue-based testing remains necessary when blood-based results are negative, especially for detecting copy number variations like PTEN homozygous deletions. Developing similar biomarker strategies for this compound response could significantly enhance its clinical implementation [5].
Table 3: Recommended Biomarker Detection Methods for this compound Companion Diagnostics
| Biomarker Category | Detection Method | Sample Type | Considerations for this compound Application |
|---|---|---|---|
| DNA Repair Genes (BRCA1/2, PALB2) | FoundationOneCDx (tissue) | Tumor tissue | Gold standard for initial assessment |
| DNA Repair Genes (BRCA1/2, PALB2) | FoundationOneLiquid CDx (blood) | Blood (ctDNA) | Less invasive option for monitoring |
| Apoptotic Regulators (BAX, BCL2) | Immunohistochemistry | Tumor tissue | Protein expression levels important |
| Metabolic Markers (HK2, LDHA) | RNA sequencing | Tumor tissue | Potential indicators of Warburg effect targeting |
| PI3K/AKT Pathway Alterations | NGS panels | Tissue or blood | Important for combination therapy decisions |
This compound represents a promising multi-targeted phytochemical agent for addressing the significant therapeutic challenges posed by triple-negative breast cancer. Through its strong binding interactions with key DNA repair proteins BRCA2 and PALB2, along with its modulation of apoptotic regulators and potential effects on cancer metabolism pathways, this compound offers a polypharmacological approach that may overcome the limitations of single-target therapies. The comprehensive in-silico data, including molecular docking studies and molecular dynamics simulations, provide a solid foundation for further preclinical development. The detailed experimental protocols outlined in this document offer researchers a systematic approach to validate and build upon these initial findings, potentially accelerating the development of this promising natural product into a clinically viable therapeutic option for TNBC patients with limited treatment choices [1] [2].
Bayogenin is a pentacyclic triterpenoid saponin isolated from various plant sources, including Medicago sativa (alfalfa) and the tubers of Bolbostemma paniculatum [1] [2] [3]. Its primary reported biological activity is the inhibition of glycogen phosphorylase, an enzyme target relevant to diabetes research [1] [2] [3].
Key Identifiers and Properties
| Property | Details |
|---|---|
| CAS Number | 6989-24-8 [1] [4] [5] |
| Molecular Formula | C₃₀H₄₈O₅ [1] [4] [5] |
| Molecular Weight | 488.70 g/mol [1] [4] [2] |
| Physical Description | White to off-white solid powder [1] [5] [2] |
| Purity | Typically available at ≥95% to ≥98% [5] [2] [3] |
Proper preparation and storage are critical for maintaining the stability of this compound and ensuring the reproducibility of your experiments.
This compound is soluble in various organic solvents but has limited solubility in water.
Summary of Solubility Data
| Solvent | Solubility | Notes & Protocol |
|---|---|---|
| DMSO | ~33.33 mg/mL (~68.20 mM) [5] | Primary solvent for concentrated stock solutions. |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble [6] [2] | Suitable for extraction or further chemical synthesis. |
| Water | Insoluble | Not recommended for stock preparation. |
Recommended Protocol: Preparing a 10 mM Stock Solution in DMSO
The workflow below summarizes the key steps for preparing and storing this compound stock solutions.
When using this compound stock solutions in biological assays, proper dilution is necessary to achieve the desired final working concentration.
A common use for this compound is in cell-based assays. The stock solution must be diluted in an aqueous culture medium. Because DMSO can be toxic to cells, the final concentration of DMSO in the assay should typically not exceed 0.1-0.5%.
Example: Preparing 5 mL of a 10 µM Working Solution from a 10 mM DMSO Stock
This protocol is adapted from a study that synthesized and evaluated this compound as a glycogen phosphorylase inhibitor [2] [3].
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against rabbit muscle glycogen phosphorylase a (RMGPa).
Key Biological Activity Data
| Assay / System | Reported Activity | Reference |
|---|---|---|
| Rabbit Muscle GP a (RMGPa) | IC₅₀ = 68 µM | [1] |
| Human recombinant COX-2 (in Sf21 cells) | IC₅₀ > 40 µM | [1] |
Materials:
Workflow:
The following diagram outlines the logical flow of the experiment, from setup to data analysis.
Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a ubiquitous pentacyclic triterpenoid that serves as a versatile scaffold for the semi-synthesis of biologically active natural products and their analogues [1] [2]. Bayogenin is one such compound, a pentacyclic triterpene identified in various plant species and recognized for its role in plant defense mechanisms [3] [4]. Recent studies have highlighted its potential as a glycogen phosphorylase (GP) inhibitor, a target relevant for managing type 2 diabetes [5] [6].
These notes detail a semi-synthetic protocol for producing this compound from oleanolic acid and summarize its subsequent biological evaluation. The pathway involves a multi-step chemical conversion to systematically introduce hydroxyl groups at specific positions on the oleanane skeleton [6].
The conversion of oleanolic acid to this compound requires multiple chemical steps to achieve the desired oxidation pattern. The following diagram illustrates the logical workflow and the core structural changes involved in this transformation.
The following table summarizes the glycogen phosphorylase inhibitory activity of this compound and related semi-synthesized triterpenes, providing a clear comparison of their potency.
Table 1: Glycogen Phosphorylase (GP) Inhibitory Activity of Semi-Synthesized Triterpenes
| Compound Name | IC₅₀ (μmol/L) | Overall Synthetic Yield | Key Structural Feature | Reference |
|---|---|---|---|---|
| This compound | ~53 - 103 | ~12% (over 14 steps) | C-23 hydroxy | [6] |
| Arjunolic Acid | ~53 - 103 | ~10% (over 11 steps) | C-23 hydroxy | [5] [6] |
| Hederagonic Acid | ~53 - 103 | Not Specified | C-24 hydroxy | [5] [6] |
| 4-epi-Hederagonic Acid | ~53 - 103 | Not Specified | C-24 hydroxy | [5] [6] |
This protocol is adapted from the synthetic procedure referenced in the application notes [6].
Objective: To semi-synthesize this compound from oleanolic acid via a 14-step synthetic sequence.
Starting Material: Oleanolic acid (≥95% purity, commercially available).
Key Chemical Transformations: The synthesis involves several key reaction types, including:
Procedure Outline:
Notes:
This protocol describes the standard method used to evaluate the inhibitory potency of the synthesized compounds [6].
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against glycogen phosphorylase a.
Principle: The assay measures the rate of inorganic phosphate (Pᵢ) release from glucose-1-phosphate, a reaction catalyzed by GP. Inhibitors reduce the rate of Pᵢ production.
Materials:
Procedure:
Data Analysis:
This compound can be successfully semi-synthesized from the readily available oleanolic acid, albeit through a multi-step synthetic route with a moderate overall yield [6]. Biological evaluation classifies it as a moderate-potency inhibitor of glycogen phosphorylase, with an IC₅₀ value in the range of 53-103 μmol/L [5] [6].
The structure-activity relationship (SAR) insight from this work is crucial: the introduction of a C-23 hydroxy group to the oleanane skeleton appears to be a structural motif that confers GP inhibitory activity, though it may not be the most optimal for high potency [6]. This finding provides a valuable starting point for future medicinal chemistry efforts.
Future research directions should focus on:
This compound is a significant triterpenoid sapogenin that serves as the aglycone moiety for various saponins found in numerous medicinal plants. This compound has garnered substantial research interest due to its presence in plants with documented pharmacological activities, including anti-inflammatory, antimicrobial, and potential therapeutic effects. The accurate identification and quantification of this compound is crucial for quality control of herbal medicines, standardization of botanical extracts, and pharmacological research aimed at understanding the therapeutic potential of triterpenoid-rich preparations [1].
UPLC-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry) has emerged as a powerful analytical technique for the analysis of triterpenoid compounds like this compound due to its high resolution, exceptional mass accuracy, and superior sensitivity compared to conventional HPLC methods. The implementation of this technology enables researchers to overcome the analytical challenges associated with triterpenoid analysis, including structural diversity, presence of isomers, and frequently low abundance in complex plant matrices [2] [3].
Table 1: Optimal UPLC Conditions for this compound Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18 reverse phase (e.g., ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) | Optimal resolution for medium-polarity compounds |
| Mobile Phase A | Water with 0.1% formic acid | Improves protonation and ionization efficiency |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Enhances separation and peak shape |
| Gradient Program | 0-2 min: 10% B; 2-26 min: 10→90% B; 26-28 min: 90% B; 28-28.1 min: 90→10% B; 28.1-30 min: 10% B | Effective separation of triterpenoids from matrix components |
| Column Temperature | 40°C | Improves chromatographic efficiency and reproducibility |
| Injection Volume | 1-5 µL | Balances sensitivity with column lifetime |
| Flow Rate | 0.4 mL/min | Optimal for UPLC-MS applications |
The chromatographic conditions outlined in Table 1 have been optimized based on established methods for triterpene saponin analysis, providing effective separation of this compound from structurally similar compounds and plant matrix components [4] [2].
Table 2: TOF-MS Instrument Parameters for this compound Detection
| Parameter | Positive Ion Mode | Negative Ion Mode |
|---|---|---|
| Ion Source Temperature | 500°C | 500°C |
| Ion Spray Voltage | 5.5 kV | -4.5 kV |
| Nebulizer Gas (GS1) | 45 psi | 45 psi |
| Heater Gas (GS2) | 45 psi | 45 psi |
| Curtain Gas | 30 psi | 30 psi |
| Declustering Potential (DP) | 80 V | -70 V |
| Collision Energy (CE) | 20 eV | -20 eV |
| Mass Range | m/z 70-2000 | m/z 70-2000 |
| Acquisition Mode | Information Dependent Acquisition (IDA) | Information Dependent Acquisition (IDA) |
Mass spectrometric analysis can be performed in both ionization modes to maximize detection capability, though positive ion mode typically provides better sensitivity for triterpenoid aglycones like this compound [2]. The high mass accuracy (typically <5 ppm) provided by TOF instruments is crucial for confident elemental composition assignment and structural characterization.
Collection and Authentication: Secure plant materials from verified sources and perform botanical authentication. Voucher specimens should be deposited in institutional herbariums for future reference [4] [5].
Drying and Grinding: Air-dry plant materials and grind to a homogeneous powder using a mill. Sieve through appropriate mesh (e.g., Chinese National Standard Sieve No. 3) to ensure particle size uniformity [4].
Extraction Procedure:
Reconstitution: Dissolve the dry extract in 80% methanol to achieve a concentration of approximately 2 mg/mL. Filter through a 0.22 µm membrane filter prior to UPLC analysis [4].
For specific applications, biphasic extraction using methanol-chloroform-water mixtures may be employed to enhance recovery of triterpenoid compounds. The classical Folch method (2:1 chloroform-methanol) or Bligh & Dyer method are particularly effective for comprehensive metabolite extraction, with the non-polar phase capturing triterpenoid aglycones like this compound [6].
This compound, as a triterpenoid aglycone, displays characteristic fragmentation pathways that facilitate its identification:
The following diagram illustrates the complete analytical workflow for this compound analysis from sample preparation to data interpretation:
Figure 1: Complete workflow for this compound analysis using UPLC-TOF-MS
While specific calibration data for pure this compound is not extensively reported in the literature, quantitative approaches for similar sapogenins provide guidance:
Table 3: Quantitative Performance Characteristics for Sapogenin Analysis
| Parameter | Performance Characteristics | Reference Method |
|---|---|---|
| Linear Range | Varies with instrument sensitivity | Established through calibration curves |
| Recovery Rates | 71-99% for related sapogenins | SPE purification with C18 cartridges |
| Detection Technique | UHPLC-ELSD or LC/MS with MRM | Dependent on available instrumentation |
| Internal Standards | Labeled isotopes or structural analogs | Added prior to extraction to correct for losses |
For this compound quantification, the Multiple Reaction Monitoring (MRM) mode on LC-MS systems offers superior sensitivity and selectivity when reference standards are available. This approach involves specific parent-to-fragment ion transitions that minimize matrix interference [1].
UPLC-TOF-MS analysis of this compound is particularly valuable in comprehensive metabolomics studies aimed at profiling the triterpenoid composition of medicinal plants. The high-resolution data enables:
The analytical methodology enables investigation of how different processing methods affect this compound content and transformation:
Figure 2: Assessment of processing impact on this compound content
Low Abundance: this compound may be present in low concentrations in plant materials. Consider enrichment strategies or concentration steps if sensitivity is inadequate.
Matrix Effects: Complex plant matrices can cause ionization suppression. Implement effective sample cleanup procedures such as solid-phase extraction (SPE) to mitigate these effects.
Structural Isomers: Differentiation of this compound from structurally similar triterpenoids requires high chromatographic resolution and careful interpretation of MS/MS spectra.
Artifact Formation: Acid hydrolysis used to release this compound from saponins may create artifacts. Optimize hydrolysis conditions to minimize decomposition and side reactions [1].
UPLC-TOF-MS represents a powerful analytical platform for the identification and quantification of this compound in complex plant matrices. The methodology provides the sensitivity, resolution, and mass accuracy necessary to overcome the analytical challenges associated with triterpenoid analysis. By implementing the protocols and conditions described in these application notes, researchers can reliably detect and quantify this compound, facilitating research on the pharmacological properties and quality control of triterpenoid-containing natural products.
The continued development of UPLC-TOF-MS methodologies for triterpenoid analysis will undoubtedly contribute to advancing our understanding of these biologically significant natural products and their potential applications in drug discovery and development.
Bayogenin is a natural triterpenoid saponin found in several medicinal plants, including Centella asiatica and various Chenopodium species [1] [2]. Recent in silico studies have highlighted its significant potential in drug discovery, particularly for targeting proteins implicated in aggressive diseases like Triple-Negave Breast Cancer (TNBC) and oral submucous fibrosis (OSMF) [3] [1]. These computational approaches, which include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking, are crucial for early-stage drug candidate screening, saving both time and resources [3] [4]. This document provides detailed protocols and data for the in silico evaluation of this compound, serving as a guide for researchers in preclinical drug development.
Predicting the ADMET properties of a compound is a critical first step in assessing its drug-likeness. The following workflow and table summarize the standard protocol and results for this compound.
The diagram below illustrates the sequential workflow for the in silico ADMET screening of a compound library, which can include this compound.
Diagram Title: ADMET Screening Workflow
Protocol Steps:
Ligand Retrieval:
ADMET Screening:
Ligand Preparation:
Table 1: Summary of In Silico ADMET Predictions for this compound
| Property Category | Parameter | Prediction for this compound | Tool Used | Interpretation |
|---|---|---|---|---|
| Absorption & Distribution | Gastrointestinal (GI) Absorption | High [3] | SwissADME | Favorable for oral bioavailability |
| Blood-Brain Barrier (BBB) Penetration | No [3] | SwissADME | Low risk for central nervous system side effects | |
| P-glycoprotein Substrate | Not specified | SwissADME | - | |
| Drug-likeness | Lipinski's Rule of Five | Compliant [3] | SwissADME | Good potential for oral drug development |
| Toxicity | Hepatotoxicity | Non-toxic [3] | ProTox-II | Favorable safety profile |
| Carcinogenicity | Non-carcinogenic [3] | ProTox-II | Favorable safety profile | |
| Mutagenicity | Non-mutagenic [3] | ProTox-II | Favorable safety profile | |
| Immunotoxicity | Non-immunotoxic [3] | ProTox-II | Favorable safety profile |
Molecular docking predicts how a small molecule, like this compound, binds to a protein target. Molecular dynamics simulations then assess the stability of that interaction over time.
The diagram below outlines the key steps involved in protein preparation, docking, and validation.
Diagram Title: Molecular Docking Protocol
Protocol Steps:
Protein Selection and Retrieval:
Protein Preparation:
Active Site and Grid Box Definition:
Molecular Docking:
Validation with Molecular Dynamics (MD):
Table 2: Documented Molecular Docking Results for this compound with Key Targets
| Target Protein | PDB ID | Biological Role | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| BRCA2 | 3EU7 | DNA repair; TNBC high-penetrance gene | -9.3 | [3] |
| PALB2 | 2W18 | BRCA2 interaction partner in DNA repair | -8.7 | [3] |
| MAPK-1 | Not specified | Signaling in fibrosis & cell proliferation | -9.7 | [1] |
| BAX | 2G5B | Pro-apoptotic protein | Data not shown | [3] |
The in silico data consistently position this compound as a highly promising candidate for further drug development. Its favorable ADMET profile and strong, stable binding to critically relevant disease targets underscore its potential [3] [1]. The convergence of traditional knowledge and modern computational tools, as demonstrated in this protocol, creates a powerful pipeline for natural product-based drug discovery [5].
Bayogenin is a plant-derived phytochemical identified as a promising therapeutic candidate, for instance, in targeting proteins like BRCA2 and PALB2 in triple-negative breast cancer research [1]. Like many natural compounds, its therapeutic potential is likely hampered by poor aqueous solubility, which leads to low dissolution rates and poor bioavailability [2]. Addressing this is a critical step in pre-formulation research.
Based on current technologies for natural products, here are the primary strategies you can investigate. The table below summarizes these approaches.
| Strategy | Technology/Method | Key Components/Considerations | Potential Mechanism |
|---|---|---|---|
| Formulation-Based | Lipid-Based Nanocarriers & Nanoemulsions [2] | Oils, surfactants, co-surfactants | Increased surface area, solubilization in lipid core/oil droplets |
| Micellar Systems [2] [3] | Surfactants (e.g., polysorbates, poloxamers) above critical micelle concentration | Encapsulation within micellar structures | |
| Vesicular Delivery Systems [2] | Liposomes, niosomes, transfersomes | Encapsulation in aqueous core or lipid bilayer | |
| Solid Dispersions [2] | Polymer carriers (e.g., PVP, PEG, HPMC) | Conversion from crystalline to amorphous state | |
| Chemical Modification | Semi-Synthesis [4] | Creation of prodrugs or analogues (e.g., salt formation, glycosylation) | Alters the compound's inherent polarity and solvation energy |
| Advanced Extraction | Combined Decoction (CD) [5] | Boiling multiple herbs together | Structure-dependent extraction; selective enhancement of certain compounds via herb-herb interaction |
Since a direct protocol for this compound is not available, you can build your methodology using the following workflow. This diagram outlines the key stages of a systematic approach to improve this compound's solubility:
Q1: Why should I consider a combined decoction if my starting material is purified this compound? The combined decoction (CD) method is a preparation technique for crude herbal mixtures, where boiling multiple herbs together can selectively enhance the extraction of certain compounds [5]. If you are working with isolated this compound, this method is not directly applicable. The strategies in the table above are designed for single, purified compounds.
Q2: What are the most critical parameters for creating a stable nanoemulsion of this compound? The critical parameters include:
Q3: Where can I find safety information on the excipients used in these formulations? Resources like the FDA's Inactive Ingredients Database (IIG), the European Medicines Agency (EMA) guidelines, and handbook monographs on pharmaceutical excipients are excellent sources for safety data, approved routes of administration, and concentration limits.
Bayogenin is a laboratory chemical with the CAS Number 6989-24-8 [1]. The following table summarizes its key identifiers and the manufacturer's storage recommendations.
| Property | Description |
|---|---|
| Chemical Formula | C₃₀H₄₈O₅ [1] |
| CAS Number | 6989-24-8 [1] |
| Molecular Weight | 488.7 g/mol [1] |
| Recommended Storage (Powder) | -20°C [1] |
| Recommended Storage (in solvent) | -80°C [1] |
| Container | Keep container tightly sealed [1] |
| Environment | Cool, well-ventilated area; protect from direct sunlight and ignition sources [1] |
For a research compound like this compound, a formal stability program is essential to determine its shelf-life and ensure experimental integrity [2]. The core principle is to evaluate how the quality of a substance changes over time under the influence of environmental factors like temperature and humidity [2].
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a standard framework for stability testing [2]. A comprehensive study assesses chemical and physical properties at set timepoints under different storage conditions [2]:
The workflow below illustrates the key stages of a typical stability study program.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects [1]. Please adhere to the following safety protocols:
Q1: What is the shelf-life of my this compound powder? Without specific stability data from the manufacturer, the shelf-life is unknown. For critical work, it is recommended to establish an in-house stability program. Store the material at the recommended -20°C and periodically check its identity and purity using techniques like HPLC or NMR to monitor stability over time.
Q2: What should I do if the storage freezer fails and my this compound is exposed to room temperature? The impact of temperature excursions is best understood with data from accelerated stability studies [2]. Without such data, the product should be considered potentially compromised. The extent of degradation will depend on the duration of the excursion and the compound's sensitivity. For important samples, analyze the material to confirm its integrity before use in experiments.
Q3: Can I store a stock solution of this compound? The manufacturer recommends storage at -80°C for this compound in a solvent [1]. The stability of solutions is generally lower than that of powders. It is crucial to determine the shelf-life of stock solutions under your chosen storage conditions (-80°C) through stability testing, as the solvent and concentration can significantly affect degradation rates.
Bayogenin 3-O-cellobioside is a triterpenoid saponin, a class of compounds known for their diverse biological activities [1]. The following table summarizes its key characteristics based on current research.
| Aspect | Details from Research |
|---|---|
| Reported Activity | Confers non-cultivar-specific defense against rice blast fungus (Pyricularia oryzae) [2]. |
| Biological Context | Identified as a novel anti-blast metabolite produced in rice in response to fungal infection [2]. |
| Relevant Plant Source | Studied in resistant rice cultivars (e.g., Pi_gm) upon pathogen challenge [2]. |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) is effectively used for metabolomic profiling of similar saponins [3]. |
Here are answers to potential technical questions, derived from the analysis of complex plant extracts containing similar compounds.
How can I resolve and quantify this compound cellobioside in a complex plant extract? Conventional analysis of LC-MS data can be challenging due to peak overlapping, baseline drift, and retention time shifts. A powerful solution is to use multi-way decomposition methods like PARAFAC2.
The diagram below illustrates this analytical workflow.
What if my chromatographic peaks for saponins are poorly resolved? As shown in the workflow above, PARAFAC2 modeling is particularly suited for this issue. It handles severe chromatographic artifacts, including:
The following table summarizes validated chromatographic conditions from recent studies for separating and quantifying sapogenins, including bayogenin. These can serve as a starting point for method development [1] [2].
| Parameter | Method 1: UHPLC-ELSD for Multiple Sapogenins | Method 2: UHPLC-HRMS for Saponin Profiling |
|---|---|---|
| Analytical Technique | Ultra-High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (UHPLC-ELSD) [1] | UHPLC with High-Resolution Mass Spectrometry (UHPLC-HRMS) [2] |
| Stationary Phase | C18 column [1] | Information not specified in abstract; C18 is typical [2] |
| Mobile Phase | Information not specified in abstract | Information not specified in abstract |
| Key Application | Separation and quantification of five sapogenins, including this compound, from plant extracts like white dead-nettle (Lamium album L.) [1]. | Profiling of 22 saponins from eight sapogenins, including this compound, in wild spinach [2]. |
| Quantitative Data | Good recoveries (71% to 99%) for four investigated targets [1]. | Identification and relative quantification in a complex mixture [2]. |
Here are common issues you may encounter during the HPLC purification and analysis of this compound, along with potential solutions.
| Problem | Possible Causes | Solutions |
|---|
| Peak Tailing | - Interaction of basic compounds with silanol groups on the stationary phase [3].
1. What are the key advantages of using ELSD for detecting this compound? The Evaporative Light-Scattering Detector (ELSD) is highly useful for detecting non-chromophoric compounds like this compound, which lack a strong UV chromophore [1]. It works by nebulizing the column effluent and detecting the scattered light from the remaining solute particles, making its response independent of a compound's optical properties.
2. My this compound peak is co-eluting with another compound. How can I improve separation? To optimize selectivity (peak spacing), you can adjust the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile or methanol) to water. If the problem persists, consider trying a different type of C18 column or a column with an alternative selectivity (e.g., phenyl or pentafluorophenyl phases) [6] [3].
3. What are the best practices for sample preparation to protect my HPLC column? Always filter your samples through a compatible membrane (e.g., 0.45 µm or 0.22 µm) before injection to remove particulate matter that can clog the column frit [5]. Using a guard column is highly recommended as it acts as a sacrificial element, protecting the more expensive analytical column from contamination and extending its lifespan [5].
4. How can I confirm the identity of my purified this compound peak? Coupling HPLC to Mass Spectrometry (LC/MS) is the most definitive technique. Using a multiple reaction monitoring (MRM) method provides high sensitivity and specificity for confirming the identity of this compound in your sample by monitoring a specific parent ion and its characteristic fragment ion [1].
The diagram below outlines the core process from sample preparation to analysis.
Q1: What are the critical steps for preparing a stable Bayogenin stock solution?
The key to a stable stock solution lies in the choice of solvent, storage temperature, and container.
Q2: I suspect my stock solution has degraded. How can I troubleshoot this?
Saponin degradation can occur due to temperature, enzymatic activity, or pH. The table below summarizes common issues and solutions.
| Observation | Possible Cause | Troubleshooting Steps & Preventive Measures |
|---|---|---|
| Precipitation | Solvent evaporation; temperature fluctuation; aqueous buffer incompatibility. | Inspect vial seal; gently warm & vortex; avoid freeze-thaw cycles; filter (0.22µm) before use [1]. |
| Loss of Activity | Hydrolysis of glycosidic bonds; high storage temperature; extended storage. | Verify storage temperature; create fresh stock; consider analytical HPLC to check purity [2] [3]. |
| Color Change | Oxidation; light exposure; contamination. | Use fresh, anhydrous DMSO; aliquot under inert gas (N2); store in amber vials or dark [4] [2]. |
Q3: What are the safety precautions for handling this compound?
Always consult the Safety Data Sheet (SDS) for the specific batch. General hazards include:
This workflow outlines the core process for preparing and handling a this compound stock solution:
For your research on this compound, which is noted as a glycogen phosphorylase inhibitor and a triterpenoid saponin, keep these points in mind [5] [1]:
Here are some common challenges researchers face, derived from general metabolite identification studies [1] [2].
FAQ 1: Why is it so challenging to comprehensively identify all metabolites from a compound like bayogenin in biological systems? The main reasons are molecular complexity and technical limitations. A single compound can generate numerous metabolites through various pathways (like hydrolysis or oxidation), making it difficult to catch them all [2]. Additionally, metabolites often exist at very low concentrations and can have poor UV absorption, posing significant challenges for detection and semi-quantification using mass spectrometry [2].
FAQ 2: How does the disease state of a research model affect metabolite absorption and identification? Pathological conditions can significantly alter how a substance is metabolized and distributed. For example, a study on Achyranthes bidentata (which contains triterpenoids) in a rat stroke model found that cerebral ischemia increased the number of prototype components entering brain tissue, likely due to a compromised blood-brain barrier. Conversely, fewer metabolites were absorbed into the plasma of diseased models compared to healthy ones [1].
FAQ 3: What are the best analytical techniques and data processing strategies for identifying unknown metabolites? The most powerful approach is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) [1] [3]. For data processing, a combination of software and manual techniques is most effective. Key strategies include using multiple data processing software platforms, applying background subtraction from control samples, mass loss filtering, and feature ion extraction to thoroughly discover metabolites [2].
The table below summarizes common issues, their potential causes, and recommended solutions based on established metabolomics workflows [1] [3] [2].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low abundance metabolites undetectable | Low dosage; low ionization efficiency; high background interference. | Use high-sensitivity HRMS; concentrate samples during preparation; employ background subtraction and feature ion extraction in data processing [1] [2]. |
| Inability to identify metabolite structures | Software cannot process novel or complex structures (e.g., cyclic peptides); lack of reference standards. | Combine software prediction with manual data interpretation; use high-resolution MS/MS to elucidate fragmentation patterns [2]. |
| Inconsistent semi-quantification of metabolites | Ionization efficiency differences; complexity of multi-charged ions. | Use the monoisotopic peak of multi-charged ions for consistency; be aware that mass peak area may not reflect true relative abundance [2]. |
| Failure to detect key metabolites | Use of an inappropriate in vitro experimental system. | Select a relevant system based on the compound: liver S9/hepatocytes for <1000 Da molecules, kidney S9/homogenate for >1000 Da, and simulated intestinal fluid for oral drugs [2]. |
| Poor chromatographic separation | Complex biological matrix; suboptimal LC method. | Optimize the UHPLC/HPLC gradient and column to better separate complex mixtures of metabolites [1] [3]. |
Here is a detailed methodology for identifying metabolites in biological samples, adapted from a study on Achyranthes bidentata [1].
Protocol: Identification of Prototype Components and Metabolites in Plasma and Brain Tissue using UHPLC-HR-MS
Sample Preparation:
Instrumentation and Analysis:
Data Processing:
The following diagram illustrates the core experimental and computational workflow for metabolite identification.
This workflow provides a reliable framework, though you may need to adapt specific steps like sample collection sites (e.g., liver, urine) and data processing parameters for this compound [1] [2].
I hope this technical support center provides a solid foundation for your research. The challenges and solutions outlined here, while not this compound-specific, are central to metabolite identification work. The most critical step is often selecting the correct in vitro experimental system that best mirrors your compound's expected metabolic pathway [2].
The process for enhancing Bayogenin's binding affinity is iterative, relying heavily on computational tools before moving to experimental validation. The workflow below outlines the key stages.
Diagram 1: Workflow for Improving this compound Binding Affinity
Protocol 1: Molecular Dynamics (MD) Simulation for Stability Analysis
This protocol assesses the stability of the this compound-protein complex over time, identifying flexible regions that could be targeted for redesign [1].
1. System Preparation:
pdb4amber to remove water molecules and add missing hydrogen atoms.2. Simulation Parameters:
3. Trajectory Analysis:
Protocol 2: MMGBSA for Binding Free Energy Calculation
This method provides a more reliable estimate of binding affinity than docking scores alone [2].
1. Trajectory Preparation:
2. MMGBSA Calculation:
MMPBSA.py module in AMBER or similar tools in GROMACS.ΔG_bind = G_complex - (G_protein + G_ligand)3. Energy Component Analysis:
This advanced protocol uses AI to redesign the protein for improved binding, relying only on sequence and ligand information [3].
1. Input Preparation:
2. Model Execution:
3. Validation:
Q1: Our MD simulation shows a high RMSD for the ligand. What does this indicate? A1: A continuously rising or fluctuating this compound RMSD suggests the ligand is not stably bound. This could be due to an inaccurate initial docking pose or a genuinely weak binding affinity.
Q2: Why is there a discrepancy between a good docking score and a poor MMGBSA binding free energy? A2: Docking scores are computationally efficient but often approximate, primarily evaluating shape complementarity and a simplified energy function. MMGBSA is more rigorous as it incorporates solvation effects and conformational entropy (to some extent) based on MD sampling.
Q3: How can we improve this compound's binding affinity based on simulation data? A3: Use the detailed energy breakdown from your MMGBSA and per-residue decomposition analysis.
The table below summarizes the core computational techniques discussed.
| Method | Primary Use | Key Outputs | Relative Computational Cost | Key Advantage |
|---|---|---|---|---|
| Molecular Docking | Initial pose prediction & virtual screening | Binding pose, docking score (e.g., -9.3 kcal/mol for this compound-BRCA2 [1]) | Low | High-speed screening of large compound libraries |
| Molecular Dynamics (MD) | Assess stability & dynamics of complex | RMSD, RMSF, Hydrogen bonding patterns [1] | Very High | Provides time-evolving, dynamic view of binding |
| MMGBSA | Calculate binding free energy | ΔG_bind, energy component breakdown [2] | High (requires MD) | More accurate affinity prediction than docking |
| AI-Based Redesign (ProteinReDiff) | Redesign protein for better ligand binding | New protein sequence/structure, improved affinity [3] | Medium (post-training) | Works from sequence alone; enables scaffold hopping |
What is IC50? IC50 (Half Maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of an inhibitor needed to reduce a given biological activity by half. IC50 values are typically expressed as molar concentration and are a standard metric in pharmacological research to compare the potency of different compounds [1] [2].
How is IC50 Calculated? IC50 values are determined by constructing a dose-response curve. Here are common methods for calculation [1] [3]:
| Method | Description | Key Consideration |
|---|---|---|
| Linear Regression | Plots concentration (x) against response (y) and fits a straight line. Simple but often a poor fit for biological data. | IC50 = (0.5 - b) / a |
| Log Transformation | Uses the logarithm of the concentration for the x-axis. This often results in a better, straighter fit for dose-response data. | A common and practical approach. |
| Four-Parameter Logistic Model | Fits data to a sigmoidal curve defined by four parameters: Min, Max, IC50, and Hill coefficient. Considered the gold standard for accuracy. | Model: Y = Min + (Max - Min) / (1 + (X/IC50)^Hill coefficient) |
Based on the current literature, here is a summary of the known IC50 values for this compound:
| Assay / Target | IC50 Value | Experimental Context & Notes |
|---|---|---|
| Rabbit Muscle Glycoprotein a (RMGPa) | 68 µM | In vitro enzymatic assay. This is the primary activity data for this compound [4]. |
| Human Recombinant COX-2 | > 40 µM | Assay in baculovirus-infected Sf21 cells, measuring decrease in PGE2 formation. Classified as "moderate" inhibitory activity [4]. |
The IC50 value from a single experiment does not tell the whole story. The following factors can significantly influence the result and its interpretation, which is crucial for troubleshooting.
| Factor | Impact on IC50 & Troubleshooting Considerations |
|---|
| Assay Conditions | IC50 is highly dependent on experimental conditions. Key variables include:
The following diagram outlines a generalized workflow for determining the IC50 of a compound like this compound, from assay setup to data interpretation. This can serve as a foundational guide for your experimental protocols.
Q1: My dose-response curve has a poor fit (low R²). What could be the cause? A poor fit can arise from several issues. First, check the quality of your serial dilutions; even small errors in concentration can distort the curve. Second, ensure you have enough data points, especially around the anticipated IC50 region, to properly define the sigmoidal shape. Finally, biological replicates are essential to account for natural variability, as a single run can be noisy [1] [5].
Q2: Why can't I directly compare IC50 values from different publications? IC50 values are not absolute constants. Differences in assay systems (e.g., cell type, substrate concentration, incubation time) and data analysis methods between laboratories can lead to significant variation [5]. Always compare values within the context of a single, standardized experiment.
Q3: What is the difference between IC50, EC50, and Ki?
The information presented is based on the current search results. A significant limitation is that while general IC50 methodologies are well-documented, specific, detailed experimental protocols for assaying this compound were not available. The provided data on this compound's activity is also limited to two specific enzymatic targets.
The table below summarizes the experimental findings for Bayogenin 3-O-cellobioside and other relevant antifungal metabolites identified in rice.
| Metabolite Name | Class | Pathogen Tested | Experimental Model | Key Findings on Efficacy | Proposed Mechanism of Action |
|---|---|---|---|---|---|
| This compound 3-O-cellobioside [1] | Triterpenoid saponin | Pyricularia oryzae (rice blast) | In vitro spore germination & appressorium formation assays; in vivo rice cultivars | Level in infected rice directly correlated with resistance; crude extracts from resistant cultivars inhibited germination & appressorium formation [1]. | Not fully elucidated; data suggests role in broad, non-cultivar specific resistance [1]. |
| Spireoside [2] | Flavonoid (apigenin-7-glucoside) | Magnaporthe oryzae (rice blast), sheath blight pathogen | In vitro spore germination & appressorium formation assays; in vivo rice disease control | Most pronounced efficacy among 9 candidate flavonoids; effective against sheath blight [2]. | Disruption of fungal cell membrane integrity, inhibiting spore germination and appressorium formation [2]. |
| Other Saponins (Broad Context) [3] | Triterpene saponins | Various (general context) | Literature review / Patent information | General biological properties include fungicidal, anti-viral, and anti-mutagen activities [3]. | Varies by specific saponin structure and target pathogen. |
For researchers aiming to replicate or build upon these findings, here are the key methodologies from the cited studies.
The following diagram synthesizes how these defensive metabolites function within the broader context of the rice plant's response to blast fungus, integrating information from multiple studies [1] [4] [5].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for various inhibitors, providing a direct comparison of their in vitro potency.
| Inhibitor Name | IC₅₀ Value | Experimental Model | Additional Notes |
|---|---|---|---|
| Bayogenin [1] | 68 μM | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | Natural triterpenoid saponin; moderate inhibitory activity. |
| Glycogen Phosphorylase Inhibitor (CAS 648926-15-2) [2] | 53 nM | Glycogen Phosphorylase (GP) | Cell-permeable, AMP-competitive; also inhibits glucagon-induced glycogenolysis in hepatocytes (IC₅₀ = 380 nM). |
| 4-{2,4-Bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid (Compound 4j) [3] | 74 nM | Not specified in detail (from novel class of GP inhibitors) | Binds to the allosteric AMP site. |
| 1,4-dideoxy-1,4-D-arabinitol (DAB) [4] | 740 nM | Pig Liver Glycogen Phosphorylase a (GPa) | Acts as a glucose analogue. |
| CP-320,626 [4] | 2.39 μM | Pig Liver Glycogen Phosphorylase a (GPa) | Binds to a distinct indole site; properties are kinetically distinct from glucose analogues. |
Glycogen phosphorylase (GP) is a key enzyme that controls the rate-limiting step of glycogenolysis, breaking down glycogen into glucose-1-phosphate [5]. Its activity is regulated by allosteric effectors and reversible phosphorylation [5] [6].
Inhibitors can target different sites on the enzyme:
The following diagram illustrates the regulatory pathways controlling glycogen phosphorylase activity and the points where inhibitors intervene.
While the search results confirm the quantitative data, the exact protocols are embedded in the primary literature. Here is a generalized workflow for a standard GP inhibition assay, inferred from the context of the search results.
Key Methodological Details from Search Results:
The primary evidence for the antifungal activity of a Bayogenin compound comes from a 2020 study investigating resistance to rice blast disease (Pyricularia oryzae).
For a broader perspective, the table below summarizes the experimentally determined efficacy of other plant-derived fungicides against fungal pathogens, as reported in other studies. Please note that these compounds and test organisms are different from the this compound study, so direct comparisons of potency should be avoided.
| Compound | Source | Tested Pathogen | Minimum Inhibitory Concentration (MIC) | Key Experimental Findings |
|---|---|---|---|---|
| Allicin | Garlic | Batrachochytrium salamandrivorans | Not specified in snippet | Showed the greatest efficacy (lowest MIC) among tested compounds against zoospores [2]. |
| Curcumin | Turmeric | Batrachochytrium salamandrivorans | Not specified in snippet | Demonstrated efficacy against zoospores, second only to allicin [2]. |
| Thymol | Thyme | Batrachochytrium salamandrivorans | Not specified in snippet | Effective at inhibiting and killing zoospores [2]. |
| 6-Gingerol | Ginger | Batrachochytrium salamandrivorans | Not specified in snippet | Effective at inhibiting and killing zoospores [2]. |
| Spireoside | Rice (Metabolite) | Magnaporthe oryzae (Rice Blast) | Not specified in snippet | Inhibited spore germination and appressorium formation by disrupting cell membrane integrity; also controlled sheath blight [3]. |
The methodologies from the cited studies provide insight into common protocols for evaluating antifungal efficacy of plant metabolites.
The available studies suggest that these plant-derived compounds can disrupt fungal pathogens through multiple mechanisms. The following diagram synthesizes the potential mechanisms based on the cited research.
This diagram illustrates the key inhibitory effects on the fungal life cycle as suggested by the research:
| Target Protein | Cancer / Condition Context | Predicted Binding Affinity (kcal/mol) | Comparison Drug & Affinity | Key Findings / Proposed Mechanism |
|---|---|---|---|---|
| BRCA2 [1] | Triple-Negative Breast Cancer (TNBC) [1] | -9.3 [1] | Olaparib (FDA-approved drug) [1] | Stronger binding than Olaparib in molecular docking; complex stable in 200ns simulation [1] |
| PALB2 [1] | Triple-Negative Breast Cancer (TNBC) [1] | -8.7 [1] | Olaparib (FDA-approved drug) [1] | Stronger binding than Olaparib in molecular docking; complex stable in 200ns simulation [1] |
| Hexokinase 2 (HK2) [2] | Cancer Metabolism (Multiple Types) [2] | -9.4 [2] | Glucose-6-Phosphate (natural substrate, -6.5) [2] | Proposed as a "mitocan" to inhibit glycolysis and induce apoptosis; stable in 100ns simulation [2] |
| MAPK-1 [3] | Oral Submucous Fibrosis (Potentially Malignant) [3] | -9.7 [3] | Information not provided | Identified as a top-binding phytochemical from Centella asiatica in network pharmacology study [3] |
The predictive data for Bayogenin was generated using established computational biology workflows. Here are the detailed methodologies from the key studies:
Molecular Docking Protocol (to assess binding)
Molecular Dynamics (MD) Simulation Protocol (to assess complex stability)
Network Pharmacology Workflow
The computational studies suggest this compound may exert anticancer effects through a multi-targeted approach. The following diagram synthesizes these proposed mechanisms into a unified signaling pathway.
The diagram above illustrates how computational studies propose that this compound simultaneously targets multiple crucial processes in cancer cells [1] [2] [3]. The experimental workflow to move from these computational predictions to validated drug candidate is outlined below.
It is important to interpret these findings within the current research context:
The table below summarizes the key characteristics and research findings for both triterpenoids.
| Feature | Arjunolic Acid (AA) | Bayogenin |
|---|---|---|
| Chemical Structure | Pentacyclic triterpenoid with a hexameric A-ring. Can be modified to a pentameric A-ring with an enal moiety [1]. | Pentacyclic triterpenoid. Structurally very similar to AA, often mentioned as a related compound [2]. |
| Primary Natural Sources | Bark of Terminalia arjuna [1] [3]. | Ziziphus jujuba (Jujube), Quillaja saponaria (Soapbark tree), Alfalfa [4] [5]. |
| Reported Anticancer Mechanisms | - Induces cell-cycle arrest (G0/G1 and G2/M phases) [1] [6].
For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.
Synthesis and Evaluation of Arjunolic Acid Derivatives [1]
In-Silico Screening of this compound for Triple-Negative Breast Cancer (TNBC) [7]
The following diagram illustrates the key signaling pathways and cellular processes through which Arjunolic Acid derivatives and this compound are reported to exert their anticancer effects, highlighting their multitarget potential.
This diagram visualizes how Arjunolic Acid derivatives and this compound target multiple, interconnected hallmarks of cancer, supporting their potential as multi-targeted therapeutic agents.
For research planning, focusing on the semi-synthetic modification strategies applied to Arjunolic Acid could be highly fruitful, while investigations into this compound represent an opportunity for groundbreaking in vitro and in vivo validation of its computationally predicted potential.